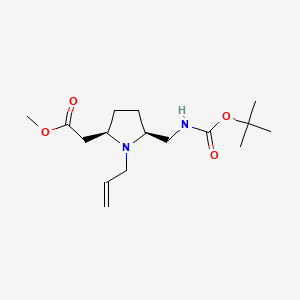
rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate typically involves multi-step organic reactions. The starting materials may include allyl amines, pyrrolidine derivatives, and tert-butoxycarbonyl (Boc) protecting groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions.
Introduction of the Allyl Group: This step may involve allylation reactions using allyl halides.
Protection of Amino Groups: The Boc group is often used to protect amino groups during the synthesis.
Esterification: The final step may involve esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the ester group.
Substitution: Nucleophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, such compounds may be studied for their potential biological activity, including enzyme inhibition or receptor binding.
Medicine
Industry
In the industrial sector, such compounds may be used in the synthesis of specialty chemicals or as building blocks for more complex molecules.
Mechanism of Action
The mechanism of action of rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate would depend on its specific biological target. Common mechanisms may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 2-((2R,5S)-1-allyl-5-aminomethyl)pyrrolidin-2-yl)acetate
- **Methyl 2-((2R,5S)-1-allyl-5-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate
Uniqueness
The presence of the Boc-protected amino group and the specific stereochemistry (2R,5S) may confer unique properties to the compound, such as increased stability or specific biological activity.
Properties
Molecular Formula |
C16H28N2O4 |
|---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
methyl 2-[(2R,5S)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-prop-2-enylpyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C16H28N2O4/c1-6-9-18-12(10-14(19)21-5)7-8-13(18)11-17-15(20)22-16(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,17,20)/t12-,13+/m1/s1 |
InChI Key |
UISYLZBHHVJTOR-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H](N1CC=C)CC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(N1CC=C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















